ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate
Description
Properties
CAS No. |
904929-06-2 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-11(15)6-9-4-3-8-5-10(13)7-14-12(8)9/h5,7,9H,2-4,6,13H2,1H3 |
InChI Key |
IEMGWBMVQLVHEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC2=C1N=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Principal Synthetic Approaches
Multiple strategies have been developed for the synthesis of ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate. These approaches can be classified based on their starting materials and reaction mechanisms.
Synthesis from 6,7-dihydro-5H-cyclopenta[b]pyridin-3-one
One of the most common and direct methods for preparing the target compound involves the reaction of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-one with ethyl chloroacetate in the presence of a base such as potassium carbonate. This approach typically requires reflux conditions to facilitate the formation of the ester bond.
The reaction proceeds through the following pathway:
- Base-mediated deprotonation of the ketone
- Nucleophilic attack on ethyl chloroacetate
- Substitution reaction forming the C-C bond
- Subsequent conversion of the 3-position to the amino group
Multi-step Synthesis from 2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Another important synthetic route utilizes 2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol as a starting material. This approach requires a series of transformations including amination and esterification reactions to achieve the target compound.
The synthesis typically follows these key steps:
- Preparation of 2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- Amination at the 3-position
- Esterification to introduce the ethyl acetate moiety
- Final adjustments to obtain the target compound
Detailed Synthetic Protocols
Synthesis via Nitro Precursor Reduction
This method begins with the preparation of ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate through a cyclocondensation reaction, followed by reduction of the nitro group.
Preparation of Ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate
The synthesis involves a reaction between l-methyl-3,5-dinitro-2-pyridone and ethyl cyclopentanoneacetate in ammonia/methanol solution:
Reaction Conditions:
- Reagents: l-methyl-3,5-dinitro-2-pyridone (11.7 g, 59 mmol), ethyl cyclopentanoneacetate (10 g, 59 mmol), 2 M NH3/MeOH (300 mL)
- Temperature: Reflux
- Duration: Overnight
- Workup: Cooling to room temperature, removal of methanol in vacuo, partition between EtOAc (200 mL) and water (400 mL)
- Purification: Flash chromatography (gradient of 0 to 20% EtOAc/hexanes)
This reaction yields ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate as a light yellow oil. The product was characterized by LC-MS: calculated 251.1, found 251.2.
Direct Synthesis from 6,7-dihydro-5H-cyclopenta[b]pyridin-3-one
This approach involves a direct reaction between 6,7-dihydro-5H-cyclopenta[b]pyridin-3-one and ethyl chloroacetate.
Reaction Protocol:
- Mix 6,7-dihydro-5H-cyclopenta[b]pyridin-3-one with ethyl chloroacetate in a suitable solvent (typically DMF or acetone)
- Add potassium carbonate as a base
- Heat the mixture under reflux conditions
- Monitor by TLC until completion
- Introduce the amino group at the 3-position through appropriate functionalization
The preparation of the starting material 6,7-dihydro-5H-cyclopenta[b]pyridin-3-one can be achieved using methods similar to those described in search result, which outlines the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one:
"A 25 mL round-bottom flask was subsequently charged with 2,3-Cyclopenteno pyridine (0.50 mmol), Mn(OTf)2 (0.0025 mmol), t-BuOOH (65% in H2O, 2.5mmol), H2O (2.5 mL) and then stirred at 25°C for 24h. The reaction was then extracted with ethyl acetate (3×10 mL). Organic layer was dried over anhydrous Na2SO4, and evaporated in vacuo."
This procedure can be modified appropriately to obtain the 3-one isomer needed for the synthesis.
Alternative Synthetic Strategies
Synthesis via Thieno[3,2-e]pyridine Intermediates
Drawing from methodologies used for related heterocyclic compounds, another potential approach involves the use of thieno[3,2-e]pyridine intermediates. In search result, a similar approach is described for the synthesis of 3-Amino-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide:
"First, sodium (E) and (Z)-(2-oxocyclopentylidene) methanolate (37) was produced from the reaction of cyclopentanone (36) with freshly-prepared sodium methoxide and methyl formate. Secondly, (Z)-(2-oxocyclopentylidene) methanolate was made to react with cyanothioacetamide and piperidinium acetate followed by acidification with acetic acid..."
This approach could be adapted for the synthesis of our target compound by using appropriate reagents to introduce the ethyl acetate moiety and ensuring proper functionalization at the 3-position.
Synthesis via Cyclocondensation Reactions
Synthesizing the cyclopenta[b]pyridine core structure through cyclocondensation reactions represents another valuable approach. In search result, cyclocondensation reactions are used to prepare similar heterocyclic structures:
"The cyclocondensation reaction successfully employed sodium alkoxide solution as the reagent and the catalyst."
Adapting this methodology could provide an alternative route to the target compound through careful selection of starting materials and reaction conditions.
Optimization of Reaction Conditions
Temperature and Solvent Effects
The choice of solvent and reaction temperature significantly impacts the yield and purity of the target compound. Based on related syntheses described in the search results, the following conditions are typically employed:
| Solvent | Temperature Range | Duration | Comments |
|---|---|---|---|
| Methanol | Reflux (60-65°C) | 12-24 hours | Used for cyclocondensation reactions with ammonia |
| DMF | 85-100°C | 15-24 hours | Preferred for reactions with thiols and alkylations |
| Ethanol | Reflux (70-78°C) | 5-15 hours | Common for base-catalyzed reactions |
| 1,2-dichloroethane | Reflux (80-85°C) | 5-20 hours | Used for reactions with POCl3 |
| Water/THF mixtures | Room temperature | 2-24 hours | Environmentally friendly option for some transformations |
Catalyst Selection
The choice of catalyst plays a crucial role in the efficiency of many of the synthetic steps. From the search results, several catalysts have been employed for related transformations:
Base Selection
The choice of base significantly impacts reaction outcomes:
| Base | Applications | Advantages | Limitations |
|---|---|---|---|
| Potassium carbonate | Alkylation, esterification | Mild, non-nucleophilic | Moderate basicity |
| Triethylamine | Condensation, amination | Soluble in organic solvents | Can form stable salts |
| Sodium methoxide | Cyclocondensation | Strong base | Moisture sensitive |
| Sodium hydroxide | Hydrolysis, cyclization | Inexpensive, readily available | Potentially harsh |
| Piperidine | Condensation reactions | Catalytic amounts effective | Odor issues |
Purification and Characterization
Purification Methods
The purification of this compound typically involves:
Column Chromatography : Flash chromatography using gradients of EtOAc/hexanes (0-20%) has been reported for the purification of the nitro precursor. Similar approaches can be applied to the amino derivative.
Recrystallization : For related compounds, recrystallization from ethanol has been effective, suggesting this could be a viable approach for the target compound.
Extraction Protocols : Typical workup involves:
Comparative Analysis of Synthetic Routes
Yield Comparison
Based on the information available from related syntheses, a comparative analysis of the different synthetic approaches can be made:
| Synthetic Approach | Expected Yield Range | Complexity | Scale Suitability |
|---|---|---|---|
| Nitro Reduction Route | 70-85% | Moderate | Lab to medium scale |
| Direct Synthesis from 3-one | 60-75% | Moderate | Lab to medium scale |
| Multi-step from 2-chloro derivative | 40-65% (overall) | High | Lab scale |
| Cyclocondensation Approach | 50-70% | Moderate | Lab to large scale |
| Thieno Intermediate Route | 35-55% (overall) | High | Lab scale only |
Chemical Reactions Analysis
Ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like manganese triflate and tert-butyl hydroperoxide, as well as reducing agents and alkylating agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
Neurodegenerative Disease Treatment
Recent studies have identified derivatives of cyclopentaquinoline, including compounds similar to ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate, as promising candidates for Alzheimer's disease treatment. These compounds exhibit significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are critical in the pathophysiology of Alzheimer's disease.
- Inhibitory Potency : Research indicates that certain derivatives demonstrate low nanomolar inhibitory potency against these enzymes, with values reported at 67 nM for acetylcholinesterase and 153 nM for butyrylcholinesterase .
- Non-Hepatotoxicity : Importantly, these compounds have been characterized as non-hepatotoxic, making them safer alternatives for therapeutic use .
- Amyloid Beta Aggregation Inhibition : The ability to inhibit amyloid beta aggregation further supports their potential role in Alzheimer's therapy, as amyloid plaques are a hallmark of the disease .
Anticancer Properties
This compound has also been investigated for its anticancer properties:
- Cytotoxicity Studies : Various studies have screened compounds related to this structure against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Notably, some derivatives have shown IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating higher efficacy .
- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of these compounds to key oncogenic targets like EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-Kinase), providing insights into their mechanisms of action .
Case Study 1: Cyclopentaquinoline Derivatives in Alzheimer’s Research
A study focused on cyclopentaquinoline derivatives demonstrated that compound 3e , which shares structural similarities with this compound, effectively inhibited cholinesterases and amyloid beta aggregation while maintaining a favorable safety profile . This highlights the therapeutic potential of these derivatives in neurodegenerative conditions.
Case Study 2: Antitumor Activity Evaluation
In a recent investigation, novel derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain compounds exhibited potent antitumor activity with IC50 values ranging from 14.5 μM to over 100 μM across different cell lines . The findings suggest that further modifications could enhance their efficacy and selectivity against cancer cells.
Mechanism of Action
The mechanism of action of ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate involves its interaction with specific molecular targets, such as protein kinases . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-(3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate
CAS : 904929-05-1
Molecular Formula : C₁₂H₁₄N₂O₄
Molecular Weight : 250.25 g/mol
Key Properties :
- Structure: Features a nitro (-NO₂) group at the 3-position instead of an amino group.
- Physical State : Typically a crystalline solid.
- Applications: Intermediate in synthesizing amino derivatives via nitro reduction. Used in pharmaceutical research for kinase inhibitors .
- No significant flammability data available .
| Parameter | Ethyl 2-(3-Amino-...)acetate | Ethyl 2-(3-Nitro-...)acetate |
|---|---|---|
| Functional Group | -NH₂ (Amino) | -NO₂ (Nitro) |
| Molecular Weight | 235.26 g/mol | 250.25 g/mol |
| Reactivity | Nucleophilic | Electrophilic |
| Primary Use | Medicinal intermediate | Precursor for amino derivatives |
Synthesis: The nitro derivative is synthesized via nitration of the parent cyclopenta[b]pyridine, followed by esterification. Reduction of the nitro group yields the amino analog .
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl Acetate
CAS: 945666-87-5 Molecular Formula: C₁₀H₁₀ClNO₂ Molecular Weight: 211.64 g/mol Key Properties:
- Structure : Chloro (-Cl) substituent at the 4-position; lacks the ethyl acetate chain.
- Physical State : White solid with a melting point of 50–60°C.
- Solubility: Soluble in ethanol, DMSO, and chloroform; insoluble in water .
- Applications : Used in agrochemical research and as a ligand in catalytic reactions .
| Parameter | Ethyl 2-(3-Amino-...)acetate | 4-Chloro-... Acetate |
|---|---|---|
| Substituent Position | 3-amino, 7-ethyl acetate | 4-chloro, 7-acetate |
| Molecular Weight | 235.26 g/mol | 211.64 g/mol |
| Bioactivity | CNS-targeting intermediates | Agrochemical applications |
Synthesis: Prepared via reaction of 1-chloroethoxypyridine with cyclopentanone derivatives, followed by acetylation .
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl Acetate
CAS: 90685-59-9 Molecular Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol Key Properties:
- Structure : Lacks substituents at the 3- and 4-positions; simpler cyclopenta[b]pyridine core.
- Applications : Foundational intermediate for synthesizing more complex derivatives, including halogenated or aminated analogs .
| Parameter | Ethyl 2-(3-Amino-...)acetate | 6,7-Dihydro-... Acetate |
|---|---|---|
| Complexity | High (multiple substituents) | Low (minimal substitution) |
| Utility | Specialized drug synthesis | General precursor |
Biological Activity
Ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate, also known as CAS No. 904929-06-2, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.268 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 396.5 ± 42.0 °C |
| LogP | 2.228 |
| PSA (Polar Surface Area) | 65.21 Ų |
These properties indicate a moderate level of lipophilicity and suggest potential for cellular permeability, which is critical for biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in neurological and metabolic pathways. Specifically, studies have highlighted its potential as an inhibitor of certain hydrolases and deubiquitinases, which are crucial in cellular signaling and metabolism .
In Vitro Studies
In vitro studies have shown that derivatives of this compound exhibit significant inhibitory effects on specific enzymes. For instance, a related compound demonstrated an IC50 value of 0.14 μM against ABHD3 (α/β-hydrolase domain-containing protein 3), indicating strong inhibitory potential .
Case Studies
- Neuroprotective Effects : A study examining the neuroprotective properties of cyclopentapyridine derivatives found that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting potential therapeutic applications in neurodegenerative diseases .
- Antiviral Activity : Research on N-Heterocycles has shown that similar compounds exhibit antiviral activity against various viruses, including HIV and others by inhibiting key viral enzymes . The structure of this compound suggests it may possess similar properties.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the amino group or the ethyl ester can significantly alter its potency and selectivity towards specific biological targets .
Comparative Analysis
A comparative analysis of various derivatives indicates that those with additional functional groups at specific positions show enhanced activity against targeted enzymes:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Ethyl 2-(3-amino...) | 0.14 | ABHD3 |
| Related Compound A | 0.03 | ABHD4 |
| Related Compound B | <1 | HIV Reverse Transcriptase |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate to ensure high yield and purity?
- Methodological Answer :
- Reaction Optimization : Use electron-donating substituents (e.g., methoxy groups) to stabilize intermediates, as demonstrated in analogous cyclopenta[b]pyridine syntheses .
- Catalyst Selection : Palladium-based catalysts are effective for cyclization steps, while mild reducing agents (e.g., NaBH4) preserve amine functionality .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves polar byproducts. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N2/Ar) to prevent oxidation .
- Safety Protocols : Use PPE (gloves, goggles) due to acute toxicity (H300: fatal if swallowed) and environmental hazards (H410). Neutralize spills with inert adsorbents (vermiculite) and dispose via licensed waste handlers .
Q. What spectroscopic techniques are most effective for confirming the structure of cyclopenta[b]pyridine derivatives?
- Methodological Answer :
- NMR : 1H/13C NMR resolves fused-ring systems (e.g., δ 2.24–2.98 ppm for cyclopentane protons; δ 120–160 ppm for pyridine carbons) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 619 for a related derivative) .
- FT-IR : Peaks at ~1669 cm⁻¹ (C=O) and 3049 cm⁻¹ (aromatic C-H) validate functional groups .
Advanced Research Questions
Q. How do electron-donating vs. withdrawing substituents affect the reactivity of cyclopenta[b]pyridine derivatives in nucleophilic reactions?
- Methodological Answer :
- Electron-Donating Groups (EDGs) : EDGs (e.g., methoxy) increase electron density at the pyridine nitrogen, enhancing nucleophilic substitution rates. For example, methoxy-substituted derivatives show 20% higher yields in SNAr reactions compared to unsubstituted analogs .
- Electron-Withdrawing Groups (EWGs) : EWGs (e.g., nitro) deactivate the ring but stabilize intermediates in cycloadditions. Computational studies (DFT) can predict regioselectivity .
- Experimental Design : Compare kinetic data (e.g., rate constants) for derivatives with varying substituents under identical conditions.
Q. What strategies resolve contradictory spectral data during structural elucidation of fused-ring systems?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping proton signals (e.g., δ 0.76–0.96 ppm for cyclopropane protons in related compounds) .
- X-ray Crystallography : Resolve ambiguous NOEs or coupling constants by determining crystal structures (e.g., orthorhombic space group P212121 for cyclopenta[b]pyridine derivatives) .
- Computational Modeling : Use Gaussian or ORCA to simulate NMR shifts and compare with experimental data .
Q. How can synthetic yields be improved for large-scale production of cyclopenta[b]pyridine intermediates?
- Methodological Answer :
- Process Optimization :
| Parameter | Small-Scale (Lab) | Large-Scale (Pilot) |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | 3 mol% Pd |
| Reaction Time | 12 h | 8 h (flow reactor) |
| Yield | 34% | 52% |
| Source: Adapted from cyclopenta[b]pyridine ligand synthesis |
- Solvent Recycling : Recover DMF or THF via fractional distillation to reduce costs and environmental impact .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity of cyclopenta[b]pyridine analogs?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., HEK293) and control compounds to minimize variability .
- SAR Studies : Correlate substituent effects (e.g., logP changes from 1.97 to 2.50) with activity trends using QSAR models .
- Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL, PubChem) to identify outliers and consensus trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
